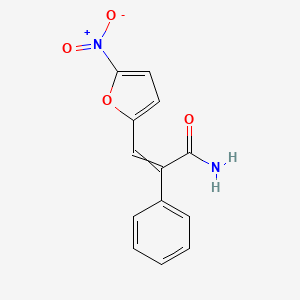

5-Nitro-alpha-phenyl-2-furanacrylamide

Description

Structure

3D Structure

Properties

CAS No. |

53757-31-6 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

3-(5-nitrofuran-2-yl)-2-phenylprop-2-enamide |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)11(9-4-2-1-3-5-9)8-10-6-7-12(19-10)15(17)18/h1-8H,(H2,14,16) |

InChI Key |

SYPWYKSLSALHBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Nitro-alpha-phenyl-2-furanacrylamide

The most conventional and direct approach to synthesizing 5-Nitro-alpha-phenyl-2-furanacrylamide relies on the condensation of carefully selected precursors.

The primary established route for the synthesis of 5-Nitro-alpha-phenyl-2-furanacrylamide is the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.net

The key precursors for this synthesis are:

5-Nitro-2-furaldehyde: This aldehyde provides the 5-nitrofuran portion of the final molecule.

2-Phenylacetamide (B93265): This compound contains the active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups, in this case, a phenyl and a carbonyl group) that acts as the nucleophile.

The reaction pathway proceeds by the deprotonation of 2-phenylacetamide by a weak base (such as piperidine (B6355638) or an alkoxide) to form a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of 5-nitro-2-furaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, 5-Nitro-alpha-phenyl-2-furanacrylamide. The use of a mild base is crucial to prevent the self-condensation of the aldehyde precursor. researchgate.net

Table 1: Typical Conditions for Knoevenagel Condensation

| Parameter | Condition | Purpose |

| Aldehyde | 5-Nitro-2-furaldehyde | Electrophilic carbonyl component |

| Active Methylene | 2-Phenylacetamide | Nucleophilic component |

| Catalyst | Piperidine, Sodium Ethoxide | Mild base to facilitate deprotonation |

| Solvent | Ethanol, Toluene | Reaction medium |

| Temperature | Reflux | To drive the dehydration step to completion |

The Knoevenagel condensation results in the formation of a new carbon-carbon double bond between the furan (B31954) ring and the phenyl-bearing carbon. This creates the possibility of (E) and (Z) stereoisomers. In most Knoevenagel condensations, the reaction is thermodynamically controlled, leading predominantly to the formation of the more stable (E)-isomer, where the bulky substituents (the 5-nitrofuran ring and the phenyl group) are positioned on opposite sides of the double bond to minimize steric hindrance. The specific isomer ratio can, however, be influenced by the choice of catalyst, solvent, and reaction temperature.

Development of Novel Synthetic Approaches for Furanacrylamide Scaffolds

While Knoevenagel condensation is a direct method, recent advancements in organic synthesis have opened new avenues for constructing the core furanacrylamide scaffold, often involving palladium-catalyzed cross-coupling reactions. These methods can offer greater modularity, allowing for the introduction of diverse substituents.

Modern catalytic strategies can be employed to first construct the 5-phenyl-2-furaldehyde (B76939) intermediate, which is then converted to the final acrylamide (B121943) product. The Suzuki and Hiyama cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aryl groups. nih.govorganic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 5-bromo-2-furaldehyde) in the presence of a palladium catalyst and a base. This method is widely used due to the commercial availability and stability of boronic acids. rsc.org

Hiyama Coupling: This reaction couples an organosilane (e.g., phenyltrimethoxysilane) with an organohalide, also catalyzed by palladium. A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to form a reactive pentavalent silicon species. organic-chemistry.org The Hiyama coupling is an attractive alternative to the Suzuki reaction, as organosilanes are often stable and have low toxicity. organic-chemistry.org

These cross-coupling reactions provide a versatile route to the 5-phenylfuran core, which can then undergo condensation with 2-phenylacetamide to yield the target furanacrylamide.

Optimizing reaction conditions is critical for maximizing product yield and purity in both classical and modern synthetic routes. nih.govwalisongo.ac.id For furanacrylamide synthesis, several parameters can be adjusted.

In Knoevenagel condensations , optimization may involve screening different base catalysts and solvents. For instance, using an ionic liquid as both the catalyst and reaction medium has been shown to be an efficient and environmentally friendly procedure for some condensations. researchgate.net

For Suzuki and Hiyama cross-coupling reactions , optimization is more complex and involves several components. The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency. scielo.brchemrxiv.org For example, ultrasonic irradiation has been shown to activate and accelerate Suzuki and Hiyama reactions, often leading to higher yields in shorter reaction times. scirp.org

Table 2: Parameters for Optimization in Suzuki-type Reactions

| Parameter | Variables | Impact on Reaction |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | Affects catalytic cycle efficiency |

| Base | K₂CO₃, Cs₂CO₃, KOH | Essential for transmetalation step |

| Solvent | Toluene, DMF, Water/Organic mixtures | Influences solubility and reaction rate researchgate.net |

| Ligand | Triphenylphosphine (PPh₃), etc. | Stabilizes the palladium catalyst |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics and side reactions scielo.br |

Efficient optimization often employs systematic methods like Design of Experiments (DoE) or leverages computational tools and machine learning algorithms to rapidly identify the best combination of conditions from a vast parameter space. nih.govnih.gov

Functionalization of the 5-Nitro-alpha-phenyl-2-furanacrylamide Scaffold

Once synthesized, the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold offers several sites for further chemical modification to create a library of related compounds. Key reactive sites include the nitro group, the aromatic phenyl ring, and the amide functionality.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). This transformation yields 5-Amino-alpha-phenyl-2-furanacrylamide, a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization and acylation.

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituent on the ring will govern the position of the new functional group.

Modification of the Amide Group: The N-H bonds of the primary amide are reactive and can be alkylated or acylated under appropriate conditions to generate N-substituted derivatives.

These functionalization strategies allow for the systematic modification of the parent scaffold, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Strategies for Introducing Diverse Substituents

The introduction of a wide array of substituents into the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold is most effectively achieved by employing substituted starting materials in the initial Knoevenagel condensation. This approach allows for diversity at two key positions: the phenyl ring and potentially other positions on the furan ring, although the latter is less common.

The general synthetic scheme involves the condensation of a 5-substituted-2-furaldehyde with a substituted 2-phenylacetamide. The choice of a base catalyst is crucial for the success of this reaction, with organic bases like piperidine often being employed, sometimes in the presence of acetic acid. sphinxsai.com

Table 1: Knoevenagel Condensation for the Synthesis of Substituted 5-Nitro-alpha-phenyl-2-furanacrylamide Analogs

| 5-Substituted-2-furaldehyde | 2-Phenylacetamide Derivative | Catalyst | Resulting Substituent on Phenyl Ring |

| 5-Nitro-2-furaldehyde | 2-Phenylacetamide | Piperidine/Acetic Acid | Unsubstituted |

| 5-Nitro-2-furaldehyde | 2-(4-Chlorophenyl)acetamide | Piperidine/Acetic Acid | 4-Chloro |

| 5-Nitro-2-furaldehyde | 2-(4-Methoxyphenyl)acetamide | Piperidine/Acetic Acid | 4-Methoxy |

| 5-Nitro-2-furaldehyde | 2-(3-Nitrophenyl)acetamide | Piperidine/Acetic Acid | 3-Nitro |

This table is illustrative and based on the general applicability of the Knoevenagel condensation to a variety of substituted starting materials.

The versatility of the Knoevenagel condensation allows for the preparation of a library of compounds with varying electronic and steric properties on the phenyl ring. nih.govresearchgate.net This is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. While direct substitution on the pre-formed 5-Nitro-alpha-phenyl-2-furanacrylamide is less common and potentially more challenging, modifications of the starting materials provide a robust and predictable method for generating analogs.

Regioselective and Chemoselective Transformations

The chemical structure of 5-Nitro-alpha-phenyl-2-furanacrylamide presents several reactive sites, making regioselective and chemoselective transformations a critical aspect of its chemistry. The primary sites for such transformations are the nitro group, the acrylamide double bond, and the furan ring.

Chemoselective Reduction of the Nitro Group:

A key transformation of this molecule is the selective reduction of the 5-nitro group to an amino group, yielding 5-Amino-alpha-phenyl-2-furanacrylamide. This transformation is significant as it dramatically alters the electronic properties of the furan ring and introduces a new functional group for further derivatization. The challenge lies in reducing the nitro group without affecting the acrylamide moiety or the furan ring. Various reagents and conditions have been developed for the chemoselective reduction of aromatic nitro compounds.

Table 2: Reagents for Chemoselective Reduction of the Nitro Group in 5-Nitro-alpha-phenyl-2-furanacrylamide

| Reagent | Conditions | Selectivity |

| SnCl₂·2H₂O / HCl | Reflux in Ethanol | High for nitro group reduction |

| Fe / NH₄Cl | Aqueous Ethanol, Heat | High for nitro group reduction |

| Na₂S₂O₄ | Aqueous solution | Can be selective for nitro group |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Controlled conditions | May also reduce the C=C double bond |

This table provides examples of common reagents for nitro group reduction; specific conditions would need to be optimized for the substrate.

Regioselective Reactions of the Furan Ring:

The furan ring in 5-Nitro-alpha-phenyl-2-furanacrylamide is an electron-rich heterocycle, but its reactivity is significantly influenced by the electron-withdrawing nitro group at the 5-position and the acrylamide side chain at the 2-position. The nitro group deactivates the ring towards electrophilic substitution and directs incoming nucleophiles. The reactivity of 5-nitro-2-furaldehyde, a precursor to the target molecule, has been studied under various pH conditions, revealing potential pathways for ring-opening reactions under strongly alkaline or acidic conditions. nih.govresearchgate.net Therefore, transformations on the furan ring must be conducted under carefully controlled conditions to maintain the integrity of the heterocyclic core. Electrophilic substitution, if it were to occur, would likely be directed to the 4-position, though the deactivating effect of the nitro group makes this challenging.

Mechanistic Investigations of Biological Activities in Non Clinical Systems

Molecular Mechanisms of Action in Prokaryotic Models

The biological activity of nitrofuran compounds in bacteria is generally understood to be dependent on the enzymatic reduction of the 5-nitro group. This process is crucial for their antibacterial effects.

Interaction with Bacterial Enzymes and Metabolic Pathways, including Nitroreduction

The mechanism of action for nitrofurans typically involves their activation by bacterial nitroreductases. These enzymes, which are not present in mammalian cells, transfer electrons from cellular flavoproteins to the nitro group of the nitrofuran. This reduction process is considered a key step in the generation of reactive intermediates that are toxic to the bacterial cell. While specific enzymes that interact with 5-Nitro-alpha-phenyl-2-furanacrylamide have not been identified, it is hypothesized that its activity would similarly depend on bacterial nitroreductases.

Induction of Molecular Damage in Bacterial Systems, focusing on DNA Strand Damage and Ribosomal Protein Alterations

Research on structurally similar nitrofuran derivatives provides evidence of their ability to induce molecular damage in bacteria. For instance, the related compound 3-(5-nitro-2-furyl)acrylic acid has been shown to cause DNA damage in Escherichia coli, including the formation of interstrand cross-links. This damage is thought to arise from the reactive intermediates produced during nitroreduction.

There is currently no available information regarding the specific effects of 5-Nitro-alpha-phenyl-2-furanacrylamide on bacterial DNA or ribosomal proteins. It is plausible that, like other nitrofurans, its reactive metabolites could interact with and damage these critical cellular components, leading to the inhibition of essential processes such as DNA replication and protein synthesis.

Cellular Responses to Compound Exposure in Bacteria

Specific cellular responses of bacteria to 5-Nitro-alpha-phenyl-2-furanacrylamide have not been documented. General responses to nitrofuran exposure can include the induction of the SOS DNA repair system as a consequence of DNA damage.

Eukaryotic Cell Line and Rodent Model Studies

There is a lack of specific data on the effects of 5-Nitro-alpha-phenyl-2-furanacrylamide in eukaryotic systems.

In Vitro Cellular Responses

Genotoxicity and Mutagenicity in Cultured Cells

No studies were found that specifically investigated the genotoxicity or mutagenicity of 5-Nitro-alpha-phenyl-2-furanacrylamide in cultured eukaryotic cells. However, studies on the related compound 3-(5-nitro-2-furyl)acrylic acid suggest that it is not a chromosome-breaking agent in mammals and may even possess some antimutagenic properties. The mutagenicity of nitroarenes in general is often dependent on the metabolic activation by nitroreductases, which are typically absent in mammalian cells. Without specific testing, the genotoxic and mutagenic potential of 5-Nitro-alpha-phenyl-2-furanacrylamide in eukaryotic cells remains unknown.

Effects on Cellular Processes in Eukaryotic Cells

While direct studies on the cellular effects of 5-Nitro-alpha-phenyl-2-furanacrylamide are limited, the biological activity of its structural components, the 5-nitrofuran and acrylamide (B121943) moieties, have been investigated. The acrylamide component is known to induce cytotoxicity, anti-proliferative effects, and apoptosis in various cell lines. For instance, in human lung adenocarcinoma A549 cells, acrylamide has been shown to decrease cell viability in a concentration-dependent manner. nih.gov Morphological changes associated with apoptosis, such as nuclear condensation, fragmentation, and membrane blebbing, have been observed in cells treated with acrylamide. nih.gov

The 5-nitrofuran class of compounds exerts its biological effects primarily through the reduction of the nitro group, a process that leads to the formation of reactive intermediates capable of damaging cellular macromolecules, including DNA. This DNA-damaging capability is a key factor in their mutagenic and cytotoxic properties. nih.gov A structurally similar compound, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2), has been shown to be a potent mutagen. nih.gov

Non-Clinical Animal Model Investigations

Investigations into the in vivo effects of 5-nitrofuran derivatives have revealed significant histopathological and molecular changes in rodent tissues. A compound structurally related to 5-Nitro-alpha-phenyl-2-furanacrylamide, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2), has been identified as a weak in vivo clastogen. nih.gov This was demonstrated through the micronucleus assay in multiple mouse strains and a rat strain, where an increased frequency of micronucleated reticulocytes and polychromatic erythrocytes was observed, indicating chromosomal damage. nih.gov

Many 5-nitrofuran derivatives have been shown to be carcinogenic in rats, inducing tumors in a variety of tissues. nih.govnih.gov For AF-2 specifically, studies in Wistar rats and CDF1 mice have demonstrated its carcinogenic activity. In rats, the administration of AF-2 in their diet led to the development of mammary tumors. nih.gov In mice, the same dietary administration resulted in squamous cell carcinoma of the forestomach, with some cases showing metastases to the liver, spleen, lymph nodes, and peritoneal cavity. nih.gov

The carcinogenic activity of 5-nitrofuran derivatives is a significant finding in rodent models, highlighting their potential for inducing long-term pathological changes. The table below summarizes the carcinogenic effects of various 5-nitrofuran derivatives in rats, illustrating the range of tissues affected.

| Compound | Animal Model | Primary Tumor Sites | Reference |

| N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide | Sprague-Dawley female rats | Forestomach, kidney pelvis, lung, intestine, liver, pancreas | nih.gov |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | Sprague-Dawley female rats | Mammary tumors | nih.gov |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | Sprague-Dawley female rats | Mammary tumors | nih.gov |

| trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazole | Sprague-Dawley female rats | Mammary tumors | nih.gov |

The long-term administration of 5-nitrofuran derivatives in preclinical models has been consistently associated with carcinogenic outcomes. Due to concerns about the carcinogenicity of their residues, the use of nitrofuran antibiotics in food-producing animals was banned in the European Union in 1995. researchgate.netagriculturejournals.cz The parent nitrofuran compounds are rapidly metabolized, but their metabolites can bind to tissues and persist for extended periods. researchgate.netfrontiersin.org

Studies on the carcinogenicity of AF-2 revealed the development of mammary tumors in Wistar rats beginning nine months after the start of the experiment. nih.gov In CDF1 mice fed a diet containing AF-2, squamous cell carcinoma of the forestomach was observed in the 11th month of the study. nih.gov The carcinogenic potential of the 5-nitrofuran moiety is a critical long-term biological outcome observed in animal studies. The table below details the carcinogenic activity of AF-2 in mice and rats.

| Compound | Animal Model | Tumor Type | Time to First Tumor | Reference |

| 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) | Wistar rats | Mammary tumors | 9 months | nih.gov |

| 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) | CDF1 mice | Squamous cell carcinoma of the forestomach | 11 months | nih.gov |

Enzymatic Interactions and Pathway Modulation

The biological activity of 5-nitrofuran compounds, including their antibacterial and cytotoxic effects, is dependent on the enzymatic reduction of the 5-nitro group. This bioactivation is primarily carried out by nitroreductases. nih.gov Type I nitroreductases, which are oxygen-insensitive, catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to a hydroxylamine (B1172632) and then an amine. researchgate.net These reduced metabolites, particularly the hydroxylamine, can be converted into a highly reactive nitrenium ion that can cause damage to cellular macromolecules, including DNA. researchgate.net In bacteria, the major Type I nitroreductases responsible for activating nitrofurans are NfsA and NfsB. nih.gov

The activation of nitrofuran prodrugs by these enzymes is a key step in their mechanism of action. The resulting DNA damage is thought to be the primary mechanism behind their antibacterial and mutagenic properties. nih.gov While the specific interaction of 5-Nitro-alpha-phenyl-2-furanacrylamide with nitroreductases has not been detailed, it is presumed to follow this general pathway of bioactivation common to the 5-nitrofuran class of compounds.

There is currently no direct evidence to suggest that 5-Nitro-alpha-phenyl-2-furanacrylamide or other 5-nitrofuran derivatives directly modulate the activity of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their modulation has been a target for therapeutic development. frontiersin.org

However, it is known that sirtuin activity can be inhibited by oxidative post-translational modifications of their cysteine residues. nih.govnih.gov Specifically, nuclear and cytosolic sirtuins such as SIRT1 and SIRT2 have been shown to be inhibited by S-nitrosation in response to nitric oxide and nitrosothiols. nih.govnih.gov The bioactivation of nitroaromatic compounds, including 5-nitrofurans, by nitroreductases can lead to the production of reactive nitrogen species. It is therefore plausible that the metabolic activation of 5-Nitro-alpha-phenyl-2-furanacrylamide could indirectly lead to the inhibition of sirtuin activity through the generation of nitrosative stress. This remains a hypothetical mechanism that requires further investigation.

Other Enzyme-Target Interactions in Vitro

Extensive searches of scientific literature and bioassay databases did not yield specific data on the in vitro enzyme-target interactions of 5-Nitro-alpha-phenyl-2-furanacrylamide. While the 5-nitrofuran chemical scaffold, a core component of this molecule, is present in other compounds that have been investigated for their effects on various enzymes, no studies detailing the direct interaction of 5-Nitro-alpha-phenyl-2-furanacrylamide with any specific enzyme have been publicly reported. Therefore, no detailed research findings or data tables on its enzymatic activity can be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Structural Elucidation and Conformation Analysis

The three-dimensional arrangement of atoms and the flexibility of the molecular structure are critical determinants of a compound's chemical and biological activity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry of 5-Nitro-alpha-phenyl-2-furanacrylamide. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's spatial arrangement. The electronic structure, including the distribution of electron density and electrostatic potential, has also been mapped, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding its reactivity and intermolecular interactions.

No specific numerical data from quantum chemical calculations for this exact molecule were available in the public domain at the time of this writing.

The presence of several single bonds in 5-Nitro-alpha-phenyl-2-furanacrylamide allows for a degree of rotational freedom, leading to various possible conformations. Computational methods are used to explore this conformational landscape to identify the most stable, low-energy conformers. Understanding the preferred shapes of the molecule is essential, as different conformations can exhibit distinct biological activities.

Theoretical Investigations of Reactivity and Stability

Theoretical models provide a powerful lens through which to examine the reactivity and stability of 5-Nitro-alpha-phenyl-2-furanacrylamide.

Density Functional Theory (DFT) is a robust method for analyzing the electronic structure of molecules. By calculating various electronic descriptors, DFT can predict the reactivity and stability of 5-Nitro-alpha-phenyl-2-furanacrylamide. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability and reactivity.

Specific DFT-calculated electronic properties for 5-Nitro-alpha-phenyl-2-furanacrylamide are not publicly documented.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals in 5-Nitro-alpha-phenyl-2-furanacrylamide can be used to predict its behavior in various chemical reactions, including its potential to participate in cycloadditions or other pericyclic reactions. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack.

A detailed FMO analysis specific to 5-Nitro-alpha-phenyl-2-furanacrylamide has not been found in the reviewed literature.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. By simulating the interaction between 5-Nitro-alpha-phenyl-2-furanacrylamide and various biological targets, researchers can hypothesize its potential mechanism of action and predict its binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While the methodology is well-established, specific molecular docking studies detailing the interaction of 5-Nitro-alpha-phenyl-2-furanacrylamide with particular protein targets are not available in the public research domain.

Binding Affinity Predictions for Biological Targets

There are no publicly available studies that predict the binding affinity of 5-Nitro-alpha-phenyl-2-furanacrylamide to any specific biological targets. Research in this area typically involves computational docking simulations where the compound is virtually screened against proteins or nucleic acids to estimate the strength of their interaction, often expressed as a binding energy or inhibition constant (Ki). However, no such predictive data has been published for this compound.

Analysis of Intermolecular Interactions

An analysis of the intermolecular interactions between 5-Nitro-alpha-phenyl-2-furanacrylamide and potential biological targets is not available in the scientific literature. Such studies would typically identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-target complex. This information is crucial for understanding the mechanism of action and for guiding further drug design, but it has not been documented for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Effects

No quantitative structure-activity relationship (QSAR) models have been developed specifically for 5-Nitro-alpha-phenyl-2-furanacrylamide or a closely related series of analogs. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR models exist for other classes of compounds, such as N-hydroxyfurylacrylamide derivatives which are inhibitors of histone deacetylase, these models are not applicable to 5-Nitro-alpha-phenyl-2-furanacrylamide. jmaterenvironsci.com

Identification of Key Structural Descriptors for Activity

As no QSAR models have been developed, there is no identification of key structural or physicochemical descriptors that are critical for the biological activity of 5-Nitro-alpha-phenyl-2-furanacrylamide. These descriptors, which can include electronic, steric, and hydrophobic parameters, are essential outputs of a QSAR study and help in optimizing the lead compound.

Molecular Dynamics Simulations

Conformational Dynamics in Solution

There are no published molecular dynamics (MD) simulations that describe the conformational dynamics of 5-Nitro-alpha-phenyl-2-furanacrylamide in solution. MD simulations provide insights into the flexibility of a molecule and the different shapes (conformers) it can adopt in a solvent environment over time. This information is valuable for understanding how the molecule might adapt its shape to bind to a biological target. While MD simulations are a common tool in computational chemistry, they have not been applied to this specific compound in any available research. nih.govnextmol.com

Protein-Ligand Complex Stability Analysis

Currently, there is a notable absence of publicly available research dedicated to the protein-ligand complex stability analysis of 5-Nitro-alpha-phenyl-2-furanacrylamide. Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular dynamics simulations, binding free energy calculations, or detailed interaction analyses for this particular compound complexed with a protein target.

While computational methods such as molecular docking and molecular dynamics simulations are standard practice for evaluating the stability of protein-ligand interactions, this specific molecule has not been the subject of such published investigations. Therefore, detailed research findings, including data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), or specific binding energy values from methodologies like MM-PBSA or MM-GBSA, are not available for 5-Nitro-alpha-phenyl-2-furanacrylamide.

Derivatization and Analog Development for Advanced Research Applications

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule influence its biological activity. For 5-Nitro-alpha-phenyl-2-furanacrylamide, this involves systematically altering different parts of the molecule—the 5-nitrofuran ring, the acrylamide (B121943) linker, and the alpha-phenyl group—to probe the chemical space and identify key pharmacophoric elements.

Design Principles for Furanacrylamide Derivatives

The design of furan-based derivatives is guided by several key principles derived from the inherent chemical properties of the furan (B31954) scaffold. The furan ring is an electron-rich aromatic system, capable of engaging in various electronic interactions with biological targets like enzymes or receptors. Its aromaticity contributes to the stability of the compounds, potentially enhancing metabolic stability and bioavailability. Furthermore, the furan nucleus is a versatile scaffold that allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse derivatives.

In designing analogues of 5-Nitro-alpha-phenyl-2-furanacrylamide, researchers focus on:

Modulating Electronic Properties: The 5-nitro group is a strong electron-withdrawing group, which significantly influences the reactivity and biological activity of the furan ring. The nitro group itself can be a pharmacophore or a toxicophore, often requiring intracellular reduction to exert its effect, a mechanism seen in many nitroaromatic compounds.

Varying Steric Hindrance: The size and shape of substituents on the phenyl ring and the furan ring can influence how the molecule fits into a biological target's binding site.

Exploration of Substituent Effects on Biological Activity

Systematic exploration of substituents on the furanacrylamide core is crucial for developing robust Structure-Activity Relationship (SAR) models. Research on related 5-nitrofuran derivatives has provided insights into how different substituents can affect biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various sets of 5-nitrofuran derivatives have shown that electronic effects play a significant role in their activity. For instance, the antibacterial activity of certain 5-nitrofuran analogues was found to be negatively correlated with electronic parameters like the Hammett substituent constant (σ). This suggests that substituents that alter the electron density of the nitroaromatic system can directly impact efficacy.

The following table summarizes hypothetical substituent effects on the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold based on established principles from related compounds.

| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |

| Phenyl Ring (para-) | Electron-Donating (e.g., -OCH₃, -CH₃) | May increase or decrease activity | Alters electron density of the entire conjugated system, potentially affecting target binding affinity. |

| Phenyl Ring (para-) | Electron-Withdrawing (e.g., -Cl, -CF₃) | May increase activity | Can enhance interactions with specific amino acid residues in a target protein and influence the reduction potential of the nitro group. |

| Furan Ring (position 4) | Halogens (e.g., -Br, -Cl) | Potentially increases lipophilicity | May improve membrane permeability but could also introduce steric hindrance. |

| Amide Nitrogen | Alkyl groups (e.g., -CH₃, -C₂H₅) | Likely to decrease activity | The N-H bond is often crucial for forming hydrogen bonds with the biological target. |

Conjugation Strategies for Targeted Delivery in Research Models

To improve the utility of 5-Nitro-alpha-phenyl-2-furanacrylamide in complex biological systems, conjugation strategies are employed. These involve linking the core molecule to another chemical entity to control its delivery, release, or visualization within a research model.

Development of Prodrug Concepts for Research Applications

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For a nitroaromatic compound like 5-Nitro-alpha-phenyl-2-furanacrylamide, a prodrug approach could be designed to exploit the unique reductive environment of specific cells or tissues. For example, linking a solubilizing group to the molecule that is cleaved by a specific enzyme (e.g., an esterase or a reductase) could concentrate the active compound at a desired site, which is a common strategy in drug development.

Bioconjugation for Imaging or Mechanistic Probes

Bioconjugation involves attaching the furanacrylamide derivative to a probe, such as a fluorescent dye or a biotin (B1667282) tag. This allows for the visualization of the compound's distribution in cells or tissues or for the identification of its binding partners.

Fluorescent Labeling: Conjugating a near-infrared (NIR) fluorescent dye would enable in vivo imaging, allowing researchers to track the molecule's accumulation in a research model.

Affinity Probes: Attaching a biotin tag would allow for the isolation of proteins that bind to 5-Nitro-alpha-phenyl-2-furanacrylamide. After incubating the biotinylated compound with cell lysates, the compound-protein complexes can be captured using streptavidin-coated beads and the bound proteins identified by mass spectrometry. This is a powerful tool for mechanistic studies and target identification.

Incorporation into Chemical Libraries for Screening Initiatives

To discover new biological activities for the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold, it can be incorporated into large chemical libraries for high-throughput screening. These libraries, which can contain millions of diverse compounds, are screened against numerous biological targets to identify initial "hits."

DNA-encoded chemical libraries (DELs) are a particularly powerful technology for this purpose. In a DEL, each unique chemical compound is attached to a unique DNA barcode. The entire library, potentially containing billions of molecules, can be screened in a single tube against a protein target. Hits are identified by sequencing the DNA barcodes of the molecules that bind to the target. The furanacrylamide scaffold can be readily incorporated into DEL synthesis workflows, allowing for the rapid generation and screening of a vast number of derivatives to uncover novel biological functions.

Design and Synthesis of Diverse Analogue Libraries for Virtual Screening

The creation of diverse analog libraries is a cornerstone of modern chemical biology and drug discovery. For a parent compound like 5-Nitro-alpha-phenyl-2-furanacrylamide, this process involves the strategic modification of its three main components: the 5-nitrofuran ring, the phenyl group, and the acrylamide moiety. The goal is to generate a collection of related but structurally distinct molecules that can be screened for desired properties.

Design Strategy: The design of an analog library typically begins with an in silico approach, where computational tools are used to predict the potential effects of structural modifications. Key strategies include:

Scaffold Hopping: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyrrole, pyridine) to explore different spatial arrangements and electronic properties. nih.gov

Substituent Modification: Introducing a variety of functional groups onto the phenyl ring. This can modulate the molecule's lipophilicity, electronic nature, and steric profile.

Linker Variation: Altering the acrylamide linker, for instance, by changing its length, rigidity, or stereochemistry.

These designed analogs are then subjected to virtual screening, a computational technique that docks each molecule into the binding site of a target protein. mdpi.com This process helps prioritize which compounds are most likely to be active, thereby streamlining the subsequent synthesis and experimental testing phases. mdpi.com For example, structure-based virtual screening has been successfully used to identify inhibitors for enzymes by evaluating the binding affinities of furan-containing derivatives. mdpi.com

Synthesis: The synthesis of these libraries often employs combinatorial chemistry and parallel synthesis techniques. For the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold, a convergent synthetic route is typically favored. This might involve:

Preparation of Building Blocks: Synthesizing a range of substituted 5-nitro-2-furaldehydes and phenylacetamides.

Condensation Reaction: Reacting the aldehyde and acetamide (B32628) building blocks under conditions such as a Knoevenagel or Perkin condensation to form the central acrylamide core.

Purification and Characterization: Utilizing high-throughput purification methods to isolate the final products, which are then characterized to confirm their structure and purity.

This modular approach allows for the rapid generation of hundreds or thousands of distinct analogs from a relatively small set of starting materials. nuph.edu.ua

| Modification Strategy | Component Modified | Examples of Variation | Purpose |

| Scaffold Hopping | Furan Ring | Thiophene, Pyrrole, Oxazole, Thiazole | Explore new core structures and intellectual property space. nih.gov |

| Substituent Scanning | Phenyl Group | Halogens (F, Cl, Br), Alkoxy (-OCH3), Alkyl (-CH3), Cyano (-CN) | Modulate electronic properties and steric interactions. |

| Linker Modification | Acrylamide Moiety | Saturated amide, ester, ketone; varied stereochemistry (E/Z isomers) | Alter flexibility, stability, and reactivity. |

| Bioisosteric Replacement | Nitro Group | Sulfone (-SO2R), Cyano (-CN) | Retain biological activity while potentially improving other properties. |

High-Throughput Screening for Novel Biological Activities in Research

Once an analog library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound against specific targets or cellular pathways. nih.gov HTS utilizes automated robotics and sensitive detection methods to test thousands of compounds in a short period, making it a crucial tool for discovering novel bioactive molecules. nih.gov

Screening Assays: The choice of assay is critical and depends on the research question. For derivatives of 5-Nitro-alpha-phenyl-2-furanacrylamide, a variety of HTS assays could be developed:

Enzyme Inhibition Assays: To identify inhibitors of specific enzymes, such as kinases, proteases, or metabolic enzymes. Technologies like AlphaScreen are well-suited for HTS as they offer high sensitivity and are performed in a homogenous format. nih.gov

Protein-Protein Interaction (PPI) Assays: To find molecules that disrupt or stabilize specific PPIs, which are often implicated in disease processes.

Cell-Based Assays: To measure cellular responses such as proliferation, apoptosis (cell death), or the activation of specific signaling pathways.

Antimicrobial Assays: To screen for activity against various strains of bacteria and fungi, building upon the known antimicrobial potential of nitro-containing compounds. nih.govresearchgate.net

The HTS Cascade: The screening process is typically conducted in a tiered approach known as a screening cascade:

Primary Screen: The entire library is tested at a single concentration to identify initial "hits."

Hit Confirmation: The initial hits are re-tested to eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary and Counter-Screens: Further assays are run to confirm the mechanism of action and rule out non-specific activity or assay interference. nih.gov

This systematic process efficiently narrows down a large library to a small number of promising lead compounds for further investigation and optimization. nih.gov

| Assay Type | Objective | Example Target/Pathway | Technology Example |

| Biochemical Assay | Identify direct inhibitors of a purified protein. | Kinases, Proteases, Topoisomerases nih.gov | AlphaScreen, Fluorescence Polarization |

| Protein-Protein Interaction | Find molecules that disrupt a specific protein complex. | ΔFosB/JunD heterodimers nih.gov | FRET (Förster Resonance Energy Transfer) |

| Cell-Based Assay | Measure a compound's effect in a cellular context. | Cancer cell proliferation, cytokine release | High-Content Imaging, Reporter Gene Assays |

| Antimicrobial Assay | Discover compounds with antibacterial or antifungal activity. | Bacterial growth inhibition nih.govresearchgate.net | Broth microdilution assays |

Applications in Materials Science and Chemical Biology Research

Beyond the search for biologically active agents, the 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold holds potential for applications in materials science and as a tool for chemical biology research.

Exploration of Functional Materials Based on the Furanacrylamide Core

Functional materials are designed to possess specific properties that can be exploited for technological applications, such as in electronics, optics, or sensor technology. functmaterials.org.ua The furanacrylamide core, with its conjugated system of double bonds and aromatic rings, provides a platform for creating novel organic materials.

The furan ring itself is a key component in the development of bio-based polymers and materials. Platform molecules like furfural, derived from biomass, are precursors to a variety of monomers used in polymer synthesis. ijabbr.com The acrylamide group is also a well-known monomer for producing polyacrylamides, which have widespread applications.

By combining these functionalities, the 5-Nitro-alpha-phenyl-2-furanacrylamide structure could be explored for:

Conductive Polymers: The extended π-conjugated system across the furan and phenyl rings could be exploited. Polymerization of appropriately functionalized furanacrylamide derivatives might lead to materials with interesting semiconducting or conducting properties.

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation, such as that induced by the electron-withdrawing nitro group and the electron-donating nature of other parts of the molecule, can exhibit NLO properties, which are useful in optical communications and data storage.

Functional Coatings and Films: The furanacrylamide core could be incorporated into larger polymer structures to create thin films or coatings with specific properties, such as antimicrobial surfaces, leveraging the known activity of nitro-furan compounds. researchgate.net

Research in this area would involve the synthesis of monomeric furanacrylamide derivatives and their subsequent polymerization, followed by characterization of the resulting materials' structural, thermal, optical, and electronic properties. functmaterials.org.ua

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study that target's function in its native cellular environment. nih.gov The 5-Nitro-alpha-phenyl-2-furanacrylamide scaffold is an attractive starting point for developing such probes.

The acrylamide group is a known Michael acceptor and can function as a "warhead" to form a covalent bond with nucleophilic residues, such as cysteine, on a target protein. nih.gov This ability to form a stable, covalent linkage can be highly advantageous for a chemical probe, enabling target identification and validation.

The development of a chemical probe from this scaffold would involve a modular design approach: nih.gov

Recognition Element: The core 5-Nitro-alpha-phenyl-2-furanacrylamide structure, which provides the binding affinity and selectivity for the target protein.

Reactive Group (Warhead): The intrinsic reactivity of the acrylamide moiety can be tuned by modifying adjacent substituents.

Reporter Tag: A reporter group, such as a fluorophore (e.g., fluorescein) or an affinity handle (e.g., biotin), is attached to a non-critical position on the molecule. This tag allows for the visualization or isolation of the probe-protein complex.

Once synthesized, these probes can be used in chemoproteomic experiments to identify the cellular targets of the parent compound. nih.gov By treating cell lysates or live cells with the probe and then using the reporter tag to isolate the labeled proteins, researchers can identify the specific proteins that the compound interacts with, providing invaluable insight into its mechanism of action.

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic and Structural Characterization Methods

A complete understanding of the structure-function relationship of 5-Nitro-alpha-phenyl-2-furanacrylamide necessitates the use of sophisticated analytical techniques that go beyond standard characterization.

Future research should employ advanced spectroscopic methods to gain deeper insights into its molecular structure, dynamics, and electronic properties. Techniques such as Raman spectroscopy can provide detailed information about the vibrational modes of the furan (B31954) ring and nitro group, which are crucial to its chemical reactivity. scientists.uzscientists.uz A comparative Raman analysis with related nitrofuran compounds could highlight unique spectral signatures. scientists.uzscientists.uz

Terahertz Time-Domain Spectroscopy (THz-TDS) is another promising avenue. THz spectroscopy probes low-frequency molecular vibrations, which are sensitive to weak intermolecular interactions like hydrogen bonding and van der Waals forces. youtube.com Applying THz-TDS could elucidate the compound's solid-state packing and polymorphic forms, which are critical for its physical properties. youtube.comresearchgate.netacs.org

To complement experimental data, computational spectroscopy can predict spectroscopic properties. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can be used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental results and providing a theoretical basis for observed spectral features. mdpi.com

| Technique | Potential Information Gained | Relevance to 5-Nitro-alpha-phenyl-2-furanacrylamide |

|---|---|---|

| Raman Spectroscopy | Vibrational "fingerprint," information on the furan ring and nitro group vibrations. scientists.uzscientists.uz | Identification of key functional groups and structural elucidation. scientists.uz |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, intermolecular interactions, crystal lattice information. researchgate.netacs.orgresearchgate.net | Characterization of solid-state properties and polymorphism. |

| Computational Spectroscopy (DFT) | Prediction of IR, Raman, and UV-Vis spectra; assignment of vibrational modes. researchgate.netmdpi.com | Supports experimental data interpretation and provides theoretical structural insights. mdpi.com |

Multiscale Modeling and Simulation Approaches in Chemical Biology

Computational methods are invaluable for exploring the behavior of molecules in complex biological environments. Multiscale modeling can bridge the gap between quantum mechanical details and large-scale biological phenomena.

A Quantum Mechanics/Molecular Mechanics (QM/MM) approach is particularly well-suited for studying the reactivity of 5-Nitro-alpha-phenyl-2-furanacrylamide. nih.govups-tlse.frwikipedia.org In this method, the reactive center of the molecule (e.g., the nitro-furan ring) can be treated with high-accuracy quantum mechanics, while the surrounding biological system (like a protein active site) is modeled using more computationally efficient molecular mechanics. nih.govnih.gov This allows for the detailed investigation of reaction mechanisms and transition states within a biological context. ups-tlse.fr

Molecular Dynamics (MD) simulations can be used to study the compound's conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. These simulations can reveal binding modes, predict binding affinities, and provide insights into the structural changes induced by the compound upon binding.

At a higher level, systems biology approaches can integrate data from various "-omics" fields (genomics, proteomics, metabolomics) to model the broader effects of the compound on cellular networks. This can help in identifying potential biological targets and understanding the systemic response to the compound's presence.

| Modeling Approach | Scale | Application to 5-Nitro-alpha-phenyl-2-furanacrylamide |

|---|---|---|

| Quantum Mechanics (QM) | Atomic/Electronic | Detailed analysis of electronic structure and reactivity. nih.gov |

| Hybrid QM/MM | Atomic to Molecular | Simulating chemical reactions in a biological environment (e.g., enzyme active site). wikipedia.orgnih.gov |

| Molecular Dynamics (MD) | Molecular to Supramolecular | Studying binding interactions with proteins and conformational changes. |

| Systems Biology | Cellular/Organismal | Modeling effects on metabolic and signaling pathways. |

Interdisciplinary Research with Emerging Technologies

The integration of emerging technologies can accelerate the pace of research and open new avenues of investigation for 5-Nitro-alpha-phenyl-2-furanacrylamide.

High-Throughput Screening (HTS) platforms can be used to rapidly screen large libraries of compounds to identify molecules with specific biological activities. nih.govstanford.eduthermofisher.com Applying HTS to derivatives of 5-Nitro-alpha-phenyl-2-furanacrylamide could lead to the discovery of new lead compounds for various applications. nih.gov The development of miniaturized HTS assays in microfluidic devices would reduce reagent consumption and increase screening speed. researchgate.net

Microfluidics , the science of manipulating small volumes of fluids in micro-scale channels, offers precise control over experimental conditions. harvard.edu It can be used to study chemical reactions, cellular responses, and single-molecule interactions in a controlled environment, providing quantitative data on the compound's behavior. harvard.edu

Genetic engineering tools like CRISPR-Cas9 can be employed to create specific cellular models for studying the compound's mechanism of action. By knocking out or modifying specific genes, researchers can identify the cellular components that interact with 5-Nitro-alpha-phenyl-2-furanacrylamide and are essential for its biological effects.

Exploration of Novel Biologically Relevant Pathways in Non-Clinical Settings

While nitrofurans are known for certain biological activities, the full spectrum of their interactions with biological systems is not fully understood. Research in non-clinical settings can uncover novel pathways and potential applications. Nitro compounds are known to exhibit a wide range of biological activities, including antineoplastic and antiparasitic effects. nih.gov

Future studies could investigate the interaction of 5-Nitro-alpha-phenyl-2-furanacrylamide with novel bacterial targets beyond those traditionally associated with antibiotics. mdpi.comresearchgate.net The rise of antibiotic resistance necessitates the discovery of compounds that act on new pathways. mdpi.com Investigating its effect on bacterial systems like virulence factor expression or biofilm formation could reveal new antimicrobial strategies.

Metabolomics studies can provide a snapshot of the metabolic changes in a biological system upon exposure to the compound. This can help identify the metabolic pathways that are perturbed, offering clues about its mechanism of action and potential off-target effects. The analysis of nitrofuran metabolites is a key area of study, often requiring derivatization for detection by techniques like HPLC-FLD or LC-MS/MS. usda.govnih.gov

Furthermore, exploring its activity in diverse biological models, such as different microbial species or cell lines, could reveal unexpected activities. nih.govresearchgate.net For instance, some nitro compounds are being investigated for their effects on proliferative diseases due to their activation in hypoxic environments, which are common in cancer tissues. nih.gov

Sustainable Synthesis and Green Chemistry Considerations for Furanacrylamide Compounds

The production of furan-based compounds is increasingly moving towards sustainable and environmentally friendly methods, aligning with the principles of green chemistry.

Biocatalysis offers a green alternative to traditional chemical synthesis. nih.govacs.orgacs.orgfrontiersin.org The use of enzymes for the synthesis of furan derivatives can lead to higher selectivity, milder reaction conditions, and reduced waste. nih.govfrontiersin.org Research into enzymes that can catalyze the formation of the acrylamide (B121943) side chain or the nitration of the furan ring could lead to more sustainable production routes.

Flow chemistry provides a safer and more efficient way to perform potentially hazardous reactions like nitration. europa.euacs.orgbeilstein-journals.orgewadirect.comseqens.com Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of runaway reactions. europa.euewadirect.com This technology can lead to higher yields, improved purity, and a smaller environmental footprint. seqens.com

The development of synthetic routes that utilize renewable feedstocks is a cornerstone of green chemistry. frontiersin.org Furan rings can be derived from biomass, making them an attractive platform for sustainable chemical production. frontiersin.org A full Life Cycle Assessment (LCA) of the synthesis of 5-Nitro-alpha-phenyl-2-furanacrylamide would be beneficial to quantify its environmental impact, from raw material sourcing to final product disposal, and compare it with other compounds. researchgate.netresearchgate.netacs.org This would involve evaluating factors such as energy consumption and CO2 emissions. researchgate.netresearchgate.net

| Green Chemistry Principle | Application to Furanacrylamide Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Deriving the furan core from biomass. frontiersin.org | Reduces reliance on fossil fuels. |

| Catalysis | Employing biocatalysts (enzymes) for specific synthetic steps. nih.govacs.org | High selectivity, mild conditions, reduced waste. nih.gov |

| Safer Chemistry | Utilizing flow chemistry for nitration reactions. europa.euewadirect.com | Improved safety, better process control, higher yields. ewadirect.com |

| Design for Energy Efficiency | Optimizing reactions to run at lower temperatures and pressures. | Reduced energy consumption and operational costs. seqens.com |

| Real-time Analysis for Pollution Prevention | Integrating in-line analytical techniques in flow synthesis. | Enhanced process monitoring and control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.